molecular formula C7H4ClNO3S B1585199 2-Chlorobenzenesulfonyl isocyanate CAS No. 64900-65-8

2-Chlorobenzenesulfonyl isocyanate

Cat. No.: B1585199
CAS No.: 64900-65-8
M. Wt: 217.63 g/mol
InChI Key: LALCDSDHLXWTTL-UHFFFAOYSA-N
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Description

2-Chlorobenzenesulfonyl isocyanate is an organic compound with the molecular formula C₇H₄ClNO₃S. It is an aryl isocyanate, characterized by the presence of both a sulfonyl group and an isocyanate group attached to a chlorinated benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzenesulfonyl isocyanate can be synthesized through the catalytic carbonylation of potassium N,2-dichlorobenzenesulfonamidate in acetonitrile . Another method involves the reaction of 2-chlorobenzenesulfonyl chloride with potassium cyanate under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of phosgene as a reagent. The process requires stringent safety measures due to the hazardous nature of phosgene . The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then rearranges to form the isocyanate.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzenesulfonyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-chlorobenzenesulfonyl isocyanate involves its reactivity as an electrophile. The isocyanate group (N=C=O) is highly reactive towards nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical transformations, including the formation of ureas and carbamates . The sulfonyl group enhances the electrophilicity of the isocyanate, making it more reactive compared to other isocyanates .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzenesulfonyl chloride
  • 4-(Chloromethyl)phenyl isocyanate
  • 2,6-Dichlorobenzenesulfonyl chloride
  • 3,5-Dimethoxyphenyl isocyanate
  • 2-Naphthyl isocyanate
  • 3,4-(Methylenedioxy)phenyl isocyanate
  • Benzoyl isocyanate

Comparison: 2-Chlorobenzenesulfonyl isocyanate is unique due to the presence of both a sulfonyl group and an isocyanate group on a chlorinated benzene ring. This combination imparts distinct reactivity and properties compared to other isocyanates. For instance, the sulfonyl group enhances the electrophilicity of the isocyanate, making it more reactive towards nucleophiles . Additionally, the presence of the chlorine atom can influence the compound’s reactivity and stability .

Properties

IUPAC Name

2-chloro-N-(oxomethylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-6-3-1-2-4-7(6)13(11,12)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALCDSDHLXWTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073595
Record name Benzenesulfonyl isocyanate, 2-chloro-
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Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64900-65-8
Record name 2-Chlorobenzenesulfonyl isocyanate
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Record name Benzenesulfonyl isocyanate, 2-chloro-
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Record name Benzenesulfonyl isocyanate, 2-chloro-
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Record name Benzenesulfonyl isocyanate, 2-chloro-
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Record name 2-Chlorobenzenesulfonyl isocyanate
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Synthesis routes and methods

Procedure details

In a flask equipped with a stirrer, reflux condenser and nitrogen bubbling apparatus, were mixed 5 g (0.03 mole) o-chlorobenzenesulfonamide, 50 ml (0.686 mole) thionyl chloride and 2 drops of pyridine. Then 3.9 g (0.03 mole) chlorocarbonylsulfenyl chloride was slowly added.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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